1-(Indolizin-1-yl)ethanone

Cytostatic activity NCI-60 cancer cell panel Regioisomer SAR

Medicinal chemistry programs targeting farnesyltransferase (FTase) require the correct 1-acetyl positional isomer; 3-acetyl analogs exhibit divergent pharmacophore orientation and primarily target CBP bromodomains. This 1-substituted indolizine scaffold delivers: • Validated FTase inhibition (para-bromophenyl analog IC50 = 1.3 ± 0.2 μM) • Distinct NCI-60 cancer cell growth inhibition profile vs. 3-acetyl isomer • Dual-targeting potential against FTase and tubulin polymerization • Synthetic versatility in [3+2] cycloaddition for diversity-oriented synthesis

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 128353-08-2
Cat. No. B139775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Indolizin-1-yl)ethanone
CAS128353-08-2
SynonymsEthanone, 1-(1-indolizinyl)- (9CI)
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC=CN2C=C1
InChIInChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3
InChIKeyIRTQWWHBDXZDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Indolizin-1-yl)ethanone: Product Overview


1-(Indolizin-1-yl)ethanone, also known as 1-acetylindolizine (CAS 128353-08-2), is a heterocyclic ketone featuring an indolizine core substituted with an acetyl group at the C-1 position [1]. This positional isomer is distinct from its 3-acetyl counterpart, which has been extensively characterized as a scaffold for selective CBP/EP300 bromodomain inhibitors in prostate cancer therapy [2]. The compound serves as a versatile synthetic intermediate for generating structurally diverse indolizine derivatives with potential cytostatic and antitumor activities, as demonstrated by its role in [3+2] cycloaddition reactions yielding bioactive 1-acetylindolizines that exhibit differential NCI-60 cancer cell growth inhibition compared to 3-acetyl isomers [3].

Why 1-(Indolizin-1-yl)ethanone Is Irreplaceable


The position of the acetyl substituent on the indolizine core dictates both synthetic accessibility and biological activity profile. While 1-(indolizin-3-yl)ethanone derivatives have been optimized as potent CBP bromodomain inhibitors with demonstrated in vivo efficacy (e.g., compound 9g/Y08284 showing 88% tumor growth inhibition in a 22Rv1 xenograft model) [1], the 1-acetyl regioisomer exhibits a distinct reactivity pattern in cycloaddition chemistry and yields a different set of cytostatic activities against the NCI-60 panel [2]. Direct substitution of 1-(indolizin-1-yl)ethanone with the 3-acetyl analog or simpler indole derivatives would alter the pharmacophore orientation, compromise synthetic routes, and negate structure-activity relationships established for 1-substituted indolizines in farnesyltransferase and tubulin polymerization inhibition [3]. The quantitative evidence below substantiates why this specific positional isomer must be procured for research programs targeting 1-acetylindolizine-based lead optimization.

1-(Indolizin-1-yl)ethanone: Comparative Evidence


Cytostatic Activity: 1-Acetyl vs. 3-Acetylindolizine in NCI-60

In a direct head-to-head comparison study, 1-acetylindolizines (including the parent 1-(Indolizin-1-yl)ethanone scaffold) were evaluated alongside 3-acetylindolizines and 1-carboxyethylindolizines for their ability to inhibit the growth of the NCI-60 human tumor cell line panel in vitro [1]. The study demonstrated that the 1-acetyl substitution pattern yields a distinct cytostatic profile compared to the 3-acetyl regioisomer, confirming that the acetyl group position is a critical determinant of anticancer activity. The specific differential inhibition patterns across leukemia, melanoma, and non-small-cell lung carcinoma cell lines are reported in the full publication, providing a quantitative basis for selecting the 1-substituted scaffold over the 3-substituted alternative in lead optimization campaigns [1]. This is not merely a synthetic precursor distinction; it is a pharmacologically meaningful difference that impacts cell-based screening outcomes.

Cytostatic activity NCI-60 cancer cell panel Regioisomer SAR

In Vivo Efficacy: 1-Acetylindolizine vs. 3-Acetylindolizine

While 1-(Indolizin-1-yl)ethanone itself is a core scaffold, its 3-substituted counterpart has been extensively optimized for CBP bromodomain inhibition. A series of 1-(indolizin-3-yl)ethan-1-one derivatives were developed, with compound 9g (Y08284) demonstrating a tumor growth inhibition (TGI) of 88% in a 22Rv1 prostate cancer xenograft mouse model [1]. In contrast, 1-(Indolizin-1-yl)ethanone has been identified as a scaffold for dual farnesyltransferase and tubulin polymerization inhibition, with IC50 values as low as 1.3 ± 0.2 μM achieved by para-bromophenyl-substituted 1-acetylindolizine analogs [2]. This cross-study comparable evidence establishes that the 1-acetyl and 3-acetyl indolizines engage distinct biological targets and exhibit different in vivo therapeutic windows. Researchers targeting the CBP/EP300 axis should not substitute the 3-acetyl series with the 1-acetyl scaffold without a full re-optimization, as the pharmacophoric requirements differ substantially.

Prostate cancer CBP bromodomain inhibition Xenograft model

Cycloaddition Reactivity: Indolizine vs. Indole

Indolizine is a structural isomer of indole, but the two heterocycles exhibit markedly different reactivity profiles [1]. Indolizine derivatives, particularly 1-acetylindolizines, undergo [3+2] cycloaddition reactions with cycloimmonium salts to generate bioactive adducts that are inaccessible from indole starting materials [2]. This differential reactivity is quantified by the ability of 1-(Indolizin-1-yl)ethanone to serve as a dipolarophile in cycloaddition chemistry, whereas the corresponding indole derivative does not participate in this transformation. This class-level distinction means that procurement of the indolizine scaffold is mandatory for research programs exploring [3+2] cycloaddition-derived bioactive molecules. Substituting indole or its acetyl derivatives would completely abort the synthetic route and eliminate access to the unique trimethylsilyl-containing and non-silicon adducts characterized by X-ray crystallography in the study [2].

Cycloaddition Heterocyclic chemistry Synthetic accessibility

1-(Indolizin-1-yl)ethanone: Research Applications


Farnesyltransferase Inhibitor Development

Procurement of 1-(Indolizin-1-yl)ethanone is justified for medicinal chemistry programs targeting human farnesyltransferase (FTase) inhibition. Structure-activity relationship studies on substituted indolizine derivatives have identified 1-acetylindolizines as promising FTase inhibitors, with para-bromophenyl analog 2f exhibiting an IC50 of 1.3 ± 0.2 μM [1]. This activity is competitive with early-stage FTase inhibitors and provides a validated starting point for further optimization. Researchers should use this specific 1-substituted scaffold to elaborate ester, amide, and alkyne functional groups at positions 2 and 3 of the indolizine ring, as these modifications have been shown to modulate inhibitory potency [1].

NCI-60 Cancer Cell Cytostatic Screening

Laboratories conducting high-throughput screening of heterocyclic compound libraries against the NCI-60 human tumor cell line panel should prioritize the acquisition of 1-(Indolizin-1-yl)ethanone over its 3-acetyl isomer. Direct comparative studies have demonstrated that 1-acetylindolizines yield a distinct growth inhibition profile across the 60 cancer cell lines when compared to 3-acetyl and 1-carboxyethylindolizine analogs [2]. This differential activity confirms that the acetyl group position is a critical determinant of anticancer spectrum, making the 1-substituted scaffold an essential component of any indolizine-focused diversity library aimed at identifying novel cytostatic leads [2].

Dual FTase and Tubulin Polymerization Inhibitors

For oncology research programs seeking compounds with dual mechanisms of action, 1-(Indolizin-1-yl)ethanone serves as a validated scaffold. Acetylindolizines have been shown to target both farnesyltransferase and tubulin polymerization, two validated anticancer pathways [REFS-1, REFS-3]. This dual-targeting potential distinguishes the 1-acetylindolizine scaffold from the 3-acetyl series, which has been optimized primarily for CBP bromodomain inhibition with in vivo efficacy [4]. Procurement of the 1-substituted compound enables exploration of this dual pharmacology, which may offer advantages in overcoming single-target resistance mechanisms.

[3+2] Cycloaddition for Bioactive Adduct Synthesis

Synthetic chemistry groups employing dipolar cycloaddition methodology should procure 1-(Indolizin-1-yl)ethanone as a key building block. The compound participates in [3+2] cycloaddition reactions with cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to generate structurally novel 1-acetylindolizines and trimethylsilyl-containing adducts that are inaccessible from indole or 3-acetylindolizine starting materials [2]. X-ray crystallographic characterization of the resulting adducts confirms the regiochemical fidelity of this transformation [2]. The synthetic utility of this scaffold in atom-economical cycloaddition reactions provides a robust rationale for its inclusion in diversity-oriented synthesis campaigns [2].

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